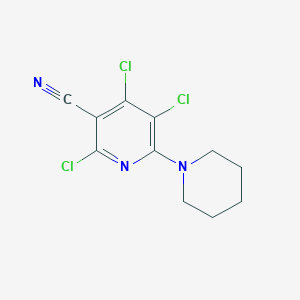
N-cyclopropyl-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C10H9N3O5. It is a derivative of 3,5-dinitrobenzamide, where a cyclopropyl group is attached to the nitrogen atom of the amide group.
Applications De Recherche Scientifique
N-cyclopropyl-3,5-dinitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, particularly against fungal infections.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its derivatives have been explored for their biological activities, including antifungal and antibacterial properties.
Mécanisme D'action
Target of Action
N-cyclopropyl-3,5-dinitrobenzamide, like other 3,5-dinitrobenzamide derivatives, primarily targets fungal cells . The compound’s primary targets are the fungal cell membranes . These membranes play a crucial role in maintaining the integrity and functionality of the fungal cells.
Mode of Action
The compound interacts with its targets through a mechanism that involves the fungal cell membrane .
Biochemical Pathways
Given its antifungal activity, it is likely that the compound interferes with essential biochemical pathways in fungal cells, such as the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.
Result of Action
The result of this compound’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity against various strains of Candida . By disrupting the normal functioning of the fungal cell membrane, the compound causes the death of the fungal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with cyclopropylamine. The process can be summarized as follows:
Formation of 3,5-dinitrobenzoyl chloride: 3,5-dinitrobenzoic acid is treated with thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride.
Amidation Reaction: The 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product would be N-cyclopropyl-3,5-diaminobenzamide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
Comparaison Avec Des Composés Similaires
3,5-Dinitrobenzamide: The parent compound, which lacks the cyclopropyl group.
N-cyclopropyl-3,5-diaminobenzamide: A reduced form of N-cyclopropyl-3,5-dinitrobenzamide.
Comparison:
This compound vs. 3,5-Dinitrobenzamide: The addition of the cyclopropyl group in this compound enhances its lipophilicity and potentially its biological activity.
This compound vs. N-cyclopropyl-3,5-diaminobenzamide: The reduced form (N-cyclopropyl-3,5-diaminobenzamide) may exhibit different reactivity and biological properties due to the presence of amino groups instead of nitro groups.
Propriétés
IUPAC Name |
N-cyclopropyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c14-10(11-7-1-2-7)6-3-8(12(15)16)5-9(4-6)13(17)18/h3-5,7H,1-2H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHTALKRBFSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B391824.png)
![2-{[3-(Butylsulfanyl)-2-hydroxypropyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391826.png)
![2-(3,4-dimethoxyphenyl)-1-(4-ethylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391827.png)
![1-(4-Bromophenyl)-4-[(2,6-dimethylphenyl)imino]-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391829.png)
![5-(3-nitrophenoxy)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B391830.png)
![3,4-dimethoxy-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391833.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B391835.png)

![4-{3-[(4-Chlorobenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B391839.png)
![2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B391841.png)
![4-Chlorobenzaldehyde [4-(3-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391843.png)
![2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B391844.png)
![N-(4-chloro-2-methylphenyl)-N-{2-[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391846.png)
